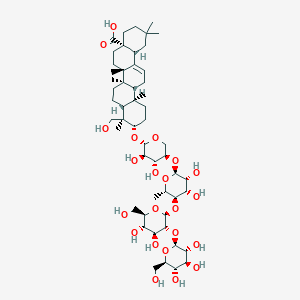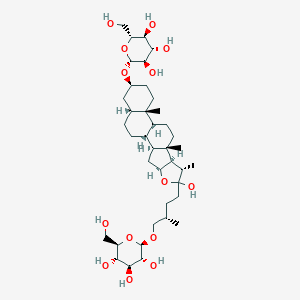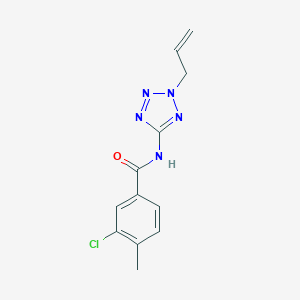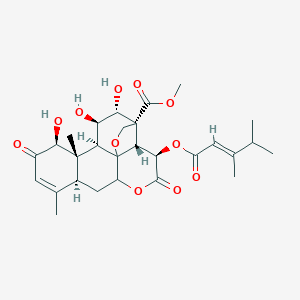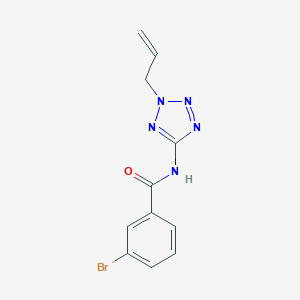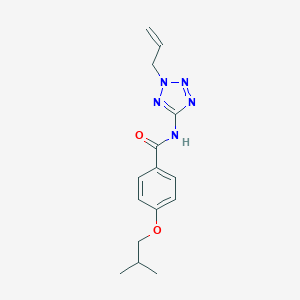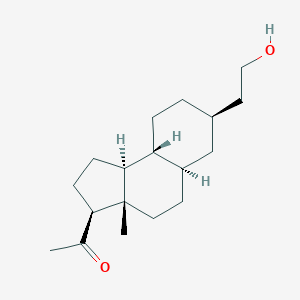
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has a variety of biochemical and physiological effects on the body. These include reducing inflammation, inhibiting cancer cell growth, and improving overall immune function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling.
Future Directions
There are many potential future directions for research on 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone. Some of the most promising areas of research include further investigating its anti-inflammatory and anti-cancer properties, exploring its potential applications in other fields such as agriculture and environmental science, and developing new synthesis methods that are more efficient and cost-effective.
In conclusion, 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound with significant potential for use in various fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling. Overall, further research on this compound is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires careful attention to detail and a high level of expertise.
Scientific Research Applications
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have significant anti-inflammatory and anti-cancer properties.
properties
CAS RN |
145551-68-4 |
|---|---|
Product Name |
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone |
Molecular Formula |
C17H25NO4 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[(3S,3aS,5aR,7R,9aR,9bS)-7-(2-hydroxyethyl)-3a-methyl-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-3-yl]ethanone |
InChI |
InChI=1S/C18H30O2/c1-12(20)16-5-6-17-15-4-3-13(8-10-19)11-14(15)7-9-18(16,17)2/h13-17,19H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18+/m0/s1 |
InChI Key |
OOTXTVKIKCULJJ-UIGZQWRCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H](C3)CCO)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
synonyms |
1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone 3S-(3 alpha,3a alpha,5a beta,7 alpha,9a alpha,9b beta)-1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone BI-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




